molecular formula C21H17FN2O3 B214270 ethyl 2-amino-5-cyano-4-(2-fluorophenyl)-6-phenyl-4H-pyran-3-carboxylate

ethyl 2-amino-5-cyano-4-(2-fluorophenyl)-6-phenyl-4H-pyran-3-carboxylate

Cat. No. B214270
M. Wt: 364.4 g/mol
InChI Key: TYPBMSRNHACSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-5-cyano-4-(2-fluorophenyl)-6-phenyl-4H-pyran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyran-based compound that has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-cyano-4-(2-fluorophenyl)-6-phenyl-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that the compound interacts with specific targets in the body, leading to the modulation of various signaling pathways. This modulation can result in the inhibition of cancer cell growth, reduction of inflammation, and improvement of neurological function.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-amino-5-cyano-4-(2-fluorophenyl)-6-phenyl-4H-pyran-3-carboxylate has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-amino-5-cyano-4-(2-fluorophenyl)-6-phenyl-4H-pyran-3-carboxylate in lab experiments is its high potency and selectivity. It has been shown to have minimal toxicity and side effects, making it a promising candidate for drug development. However, one of the limitations of using this compound is its relatively complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research and development of ethyl 2-amino-5-cyano-4-(2-fluorophenyl)-6-phenyl-4H-pyran-3-carboxylate. One potential direction is the optimization of its synthesis method to reduce costs and increase yields. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Other future directions could include the development of new analogs with improved potency and selectivity, as well as the investigation of its potential use as a diagnostic tool for various diseases.

Synthesis Methods

The synthesis of ethyl 2-amino-5-cyano-4-(2-fluorophenyl)-6-phenyl-4H-pyran-3-carboxylate involves the condensation of ethyl cyanoacetate, 2-fluorobenzaldehyde, and phenylacetic acid in the presence of a base catalyst. This method has been optimized to obtain high yields of the compound with minimal impurities.

Scientific Research Applications

Ethyl 2-amino-5-cyano-4-(2-fluorophenyl)-6-phenyl-4H-pyran-3-carboxylate has been extensively studied for its potential applications in various fields. It has shown promising results in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

Product Name

ethyl 2-amino-5-cyano-4-(2-fluorophenyl)-6-phenyl-4H-pyran-3-carboxylate

Molecular Formula

C21H17FN2O3

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 2-amino-5-cyano-4-(2-fluorophenyl)-6-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C21H17FN2O3/c1-2-26-21(25)18-17(14-10-6-7-11-16(14)22)15(12-23)19(27-20(18)24)13-8-4-3-5-9-13/h3-11,17H,2,24H2,1H3

InChI Key

TYPBMSRNHACSLJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)C3=CC=CC=C3)N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2F)C#N)C3=CC=CC=C3)N

Origin of Product

United States

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